molecular formula C26H22ClN3O3 B11289715 3-(3-chlorophenyl)-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

3-(3-chlorophenyl)-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B11289715
M. Wt: 459.9 g/mol
InChI Key: IZVWDLWYYVHRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-CHLOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-5,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE is a complex organic compound with a unique structure that includes chlorophenyl, methoxyphenyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-5,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl and methoxyphenyl precursors, followed by their coupling under specific conditions to form the desired product. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-5,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products .

Scientific Research Applications

3-(3-CHLOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-5,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-CHLOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-5,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-CHLOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-5,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H22ClN3O3

Molecular Weight

459.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C26H22ClN3O3/c1-16-10-11-22-21(12-16)23-24(28(22)2)25(31)30(19-8-5-7-18(27)14-19)26(32)29(23)15-17-6-4-9-20(13-17)33-3/h4-14H,15H2,1-3H3

InChI Key

IZVWDLWYYVHRKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)CC5=CC(=CC=C5)OC)C

Origin of Product

United States

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